

4-Hydroxy-3-methyl-2-butanone synonyms and isomers

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Compound of Interest

Compound Name: 4-Hydroxy-3-methyl-2-butanone

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An In-depth Technical Guide to **4-Hydroxy-3-methyl-2-butanone**: Synonyms, Isomers, and Physicochemical Properties

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **4-Hydroxy-3-methyl-2-butanone**, including its synonyms, isomers, and key physicochemical and spectroscopic data. While a specific, detailed experimental protocol for its synthesis is not readily available in the reviewed literature, a plausible synthetic approach is proposed based on established chemical principles. Information regarding its metabolic and signaling pathways remains an area for future investigation.

Nomenclature and Identification

4-Hydroxy-3-methyl-2-butanone is a beta-hydroxy ketone with the chemical formula $C_5H_{10}O_2$. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **4-Hydroxy-3-methyl-2-butanone**

Identifier Type	Value	Source
IUPAC Name	4-hydroxy-3-methylbutan-2-one	PubChem[1]
CAS Number	3393-64-4	Santa Cruz Biotechnology[2]
Molecular Formula	C ₅ H ₁₀ O ₂	Santa Cruz Biotechnology[2]
Molecular Weight	102.13 g/mol	Santa Cruz Biotechnology[2]
InChI	InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3	PubChem[1]
InChIKey	VVSRECWZBBJOTG-UHFFFAOYSA-N	PubChem[1]
SMILES	CC(CO)C(=O)C	PubChem[1]
Synonyms	2-Butanone, 4-hydroxy-3-methyl-	The Good Scents Company[3]
3-(Hydroxymethyl)-2-butanone	NIST[4]	
4-Hydroxy-3-methyl-butan-2-one	Guidechem[5]	
3-Methyl-4-hydroxy-2-butanone	Guidechem[5]	
2-Methyl-3-oxo-1-butanol	Guidechem[5]	
1-hydroxy 2-methyl but-3-one	Guidechem[5]	
1-Hydroxy-2-methyl-3-butanone	Guidechem[5]	
2-Acetyl-propylalkohol	Guidechem[5]	
EINECS Number	222-238-6	Guidechem[5]
PubChem CID	18829	PubChem[1]

Isomers

The structural formula of **4-Hydroxy-3-methyl-2-butanone** allows for several constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers share the same molecular formula ($C_5H_{10}O_2$) but have different connectivity of atoms. A list of identified constitutional isomers is presented in Table 2.

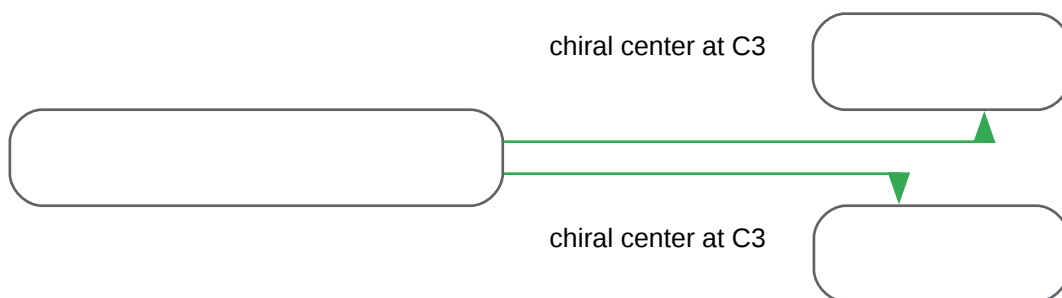
Table 2: Constitutional Isomers of **4-Hydroxy-3-methyl-2-butanone**

Isomer Name	CAS Number	Structure
1-Hydroxy-2-butanone	5077-67-8	$CH_3CH_2C(=O)CH_2OH$
3-Hydroxy-3-methyl-2-butanone	115-22-0	$CH_3C(=O)C(OH)(CH_3)_2$
4-Hydroxy-2-butanone	590-90-9	$CH_3C(=O)CH_2CH_2OH$
3-Hydroxy-2-butanone, (\pm)-	52217-02-4	$CH_3CH(OH)C(=O)CH_3$
Ethoxyprop-2-enol	-	$CH_2=CH-O-CH_2CH_3$
Ethyl-1,3-dioxolane	-	$C_2H_5-C_4H_7O_2$
Ethyl propanoate	105-37-3	$CH_3CH_2C(=O)OCH_2CH_3$
2-Hydroxy-2,2-dimethylpropanal	-	$(CH_3)_2C(OH)CHO$
4-Hydroxy-3-(hydroxymethyl)butan-2-one	2531-70-6	$CH_3C(=O)CH(CH_2OH)_2$

Note: Some structures are represented by their chemical formula or a descriptive name when a simple line structure is not available from the search results.

Stereoisomers

4-Hydroxy-3-methyl-2-butanone possesses a chiral center at the third carbon atom, leading to the existence of two enantiomers: (*R*)-**4-hydroxy-3-methyl-2-butanone** and (*S*)-**4-hydroxy-3-methyl-2-butanone**. The relationship between these is illustrated in the diagram below.



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Enantiomers of **4-Hydroxy-3-methyl-2-butanone**

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-3-methyl-2-butanone** is provided in Table 3.

Table 3: Physicochemical Properties of **4-Hydroxy-3-methyl-2-butanone**

Property	Value	Source
Boiling Point	185 °C	Stenutz[6]
Refractive Index	1.433	Stenutz[6]
Specific Gravity	0.99300 @ 25.00 °C	The Good Scents Company[3]
Vapor Pressure	0.200000 mmHg @ 25.00 °C (est)	The Good Scents Company[3]
Flash Point	179.00 °F. TCC (81.67 °C.)	The Good Scents Company[3]
logP (o/w)	-0.440 (est)	The Good Scents Company[3]
Solubility in water	1e+006 mg/L @ 25 °C (est)	The Good Scents Company[3]
Topological Polar Surface Area	37.3 Å ²	Guidechem[5]
Rotatable Bond Count	2	Guidechem[5]
Hydrogen Bond Acceptor Count	2	Guidechem[5]
Complexity	68.5	Guidechem[5]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of **4-Hydroxy-3-methyl-2-butanone**. A summary of available data is presented in Table 4.

Table 4: Spectroscopic Data for **4-Hydroxy-3-methyl-2-butanone**

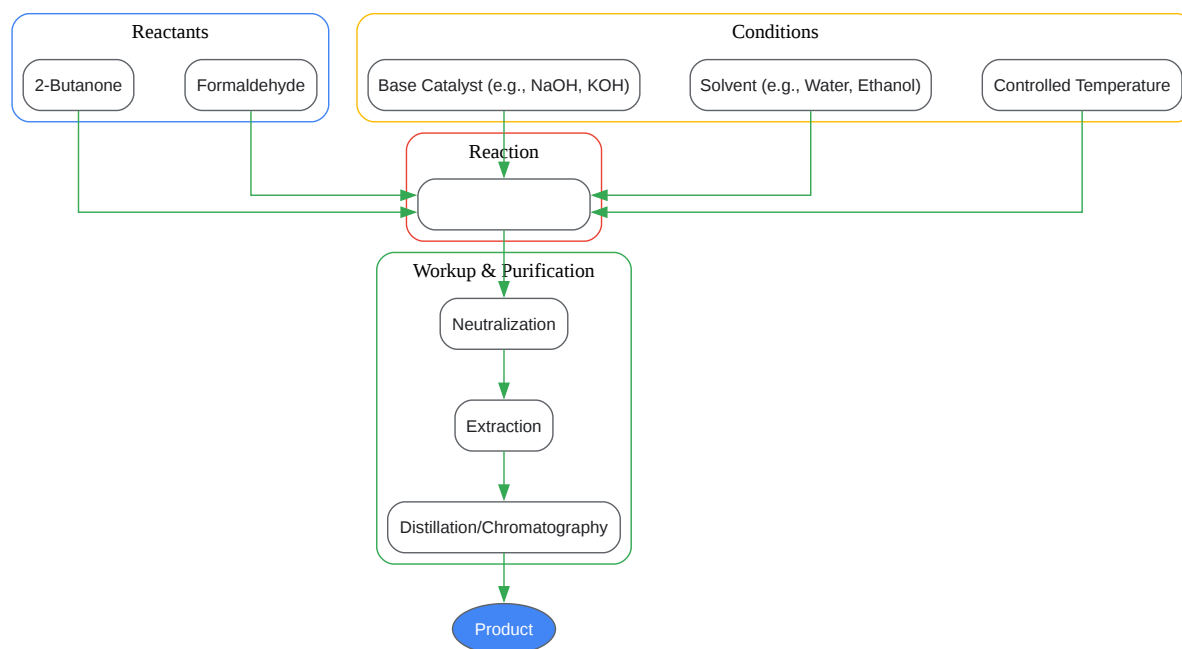
Spectroscopy Type	Data Highlights	Source
¹ H NMR	90 MHz in CDCl ₃	Guidechem[5]
¹³ C NMR	in CDCl ₃	Guidechem[5]
Mass Spectrometry	Electron Ionization (EI)	Guidechem[5]
IR Spectroscopy	Liquid film	Guidechem[5]

Note: For detailed spectra, please refer to the sources provided.

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of **4-Hydroxy-3-methyl-2-butanone** was not found in the reviewed literature. However, based on the synthesis of the analogous compound 4-hydroxy-2-butanone, a plausible synthetic route would involve the aldol condensation of 2-butanone with formaldehyde.^{[7][8][9]} This reaction is typically base-catalyzed.

A proposed workflow for this synthesis is outlined below. It is critical to note that this is a hypothetical protocol and would require experimental validation and optimization.



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Proposed Synthesis Workflow

Biological Activity and Pathways

Currently, there is a notable lack of specific information in the public domain regarding the metabolic fate, signaling pathways, or detailed biological activities of **4-Hydroxy-3-methyl-2-butanone**. The available literature primarily focuses on its chemical properties and synthesis of related compounds. Further research is required to elucidate its role, if any, in biological

systems and its potential applications in drug development. Some related compounds, such as 4-hydroxy-2-butanone, are known to be intermediates in pharmaceutical synthesis.[7]

Conclusion

This technical guide provides a consolidated resource on the synonyms, isomers, and physicochemical properties of **4-Hydroxy-3-methyl-2-butanone**. While a definitive, experimentally validated synthesis protocol and information on its biological role are currently lacking in the available literature, the provided data serves as a valuable starting point for researchers. The proposed synthetic workflow offers a logical approach for its preparation, which awaits experimental verification. Future studies are warranted to explore the biological significance of this compound.

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